![molecular formula C8H9NO2 B1402936 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol CAS No. 1383788-36-0](/img/structure/B1402936.png)
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
Overview
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol is a chemical compound with the empirical formula C8H9NO2 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol were not found, there are related compounds that have been synthesized. For instance, an enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo pyrano quinolines from modified MBH carbonates and pyrazolones via a chiral phosphine-mediated alkylation/annulation sequence has been realized .Molecular Structure Analysis
The molecular weight of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol is 151.16 . The SMILES string representation of its structure is Oc1cnc2OCCCc2c1 .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol is a solid substance . Its empirical formula is C8H9NO2 , and its molecular weight is 151.16 .Scientific Research Applications
Neurotropic Activity
Some derivatives of pyrano[2,3-b]pyridine compounds have been studied for their neurotropic activity, which refers to their potential effects on the nervous system .
Fluorescence Response
Compounds related to 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol have been used in fluorescence studies due to their emission properties when interacting with certain metals .
Synthesis Building Blocks
These compounds are also utilized as building blocks in chemical synthesis for creating structurally diverse molecules .
Medicinal Chemistry
There is evidence of these compounds being used in medicinal chemistry for their biological activities, such as modulating glutamate-induced calcium mobilization .
Green Chemistry
Green synthesis methods have been applied to create pyrano[2,3-b]pyridine derivatives, highlighting the compound’s role in environmentally friendly chemical processes .
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-4-6-2-1-3-11-8(6)9-5-7/h4-5,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTHOGZBINQWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266265 | |
Record name | 2H-Pyrano[2,3-b]pyridin-6-ol, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol | |
CAS RN |
1383788-36-0 | |
Record name | 2H-Pyrano[2,3-b]pyridin-6-ol, 3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383788-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[2,3-b]pyridin-6-ol, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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